Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with a methyl ester group at the 4-position and a hydroxyphenyl group at the 2-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline derivatives with 4-hydroxyphenyl compounds. One common method includes the use of powdered potassium carbonate (K₂CO₃) as a mild base under controlled temperature conditions . The reaction proceeds with high regioselectivity, leading to the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted processes and green chemistry principles, such as solvent-free reactions and ionic liquids, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and nature of the substituents.
Quinoline-4-carboxylic acids: These compounds have a carboxylic acid group at the 4-position instead of a methyl ester.
2-Phenylquinoline derivatives: These compounds have a phenyl group at the 2-position but lack the hydroxy group.
Uniqueness: Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is unique due to the presence of both the hydroxyphenyl and methyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antitumor, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Characteristics
- Molecular Formula : C16H13NO3
- Molecular Weight : Approximately 273.28 g/mol
- Structure : The compound features a quinoline core fused with a hydroxyphenyl group, contributing to its biological reactivity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus (S. aureus) | 15 | |
Escherichia coli (E. coli) | 12 | |
Pseudomonas aeruginosa (P. aeruginosa) | 10 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Antitumor Activity
Research has indicated that derivatives of quinoline compounds, including this compound, possess selective cytotoxicity towards cancer cells. For instance, studies involving doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines demonstrated that certain derivatives showed enhanced toxicity towards resistant cancer cells while exhibiting lower toxicity towards normal fibroblasts.
Case Study: Cytotoxicity Evaluation
In vitro cytotoxicity tests using the MTT assay revealed:
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 56.8 | RAW 264.7 Macrophages |
Doxorubicin | 25.0 | Doxorubicin-sensitive |
Doxorubicin-resistant | >100 | Resistant line |
The results indicate that this compound has a favorable safety profile and potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects, particularly as a selective COX-2 inhibitor. The structure-activity relationship indicates that modifications on the quinoline ring can enhance selectivity and potency against COX-2 compared to COX-1.
Inhibition Potency Comparison
Compound | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.043 | >500 |
Celecoxib | 0.060 | 405 |
This data suggests that this compound is a promising candidate for further development in anti-inflammatory therapies .
Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-10-16(11-6-8-12(19)9-7-11)18-15-5-3-2-4-13(14)15/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMWDYTDYJWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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